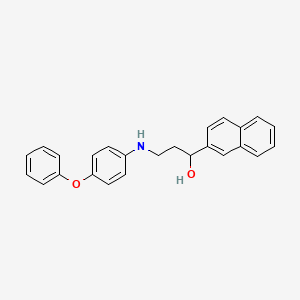
1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol, also known as NPAP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a nonsteroidal anti-inflammatory drug (NSAID) that has been found to have a variety of biochemical and physiological effects on the human body. In
科学的研究の応用
Catalysis and Synthetic Methodologies
Research has highlighted the utility of related naphthyl-containing compounds in catalysis and synthesis. For instance, naphthyl derivatives have been developed as intermediates in the production of beta-blockers and antioxidants, demonstrating high yields and selectivity in catalysis reactions (Jovanovic et al., 2006). Similarly, kinetic resolution studies of naphthyl-containing intermediates have been conducted to obtain optically pure forms, which are crucial for the synthesis of certain pharmaceuticals (Kapoor et al., 2003).
Molecular Structure and Interaction
Several studies have investigated the molecular structure and interactions of naphthyl derivatives. For example, crystallographic and spectroscopic elucidation of naphthyl-containing compounds has provided insights into cyclization processes and the formation of complex structures (Abdel-Jalil et al., 2015). Additionally, the role of chirality and hydrogen bonding in naphthyl derivatives has been explored, revealing their impact on molecular behavior and stability (Seurre et al., 2004).
Materials Science Applications
Naphthyl derivatives have also found applications in materials science, particularly in the development of metal-organic frameworks (MOFs) and other complex structures. Research into homochiral helical MOFs of group 1 metals using naphthyl-containing ligands has revealed their potential for creating enantiopure structures with specific functional properties (Reger et al., 2013). Additionally, the synthesis and study of coordination clusters featuring naphthyl derivatives have shown their stability and magnetic properties, which are relevant for applications in molecular magnetism and stability in various media (Yu et al., 2021).
特性
IUPAC Name |
1-naphthalen-2-yl-3-(4-phenoxyanilino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c27-25(21-11-10-19-6-4-5-7-20(19)18-21)16-17-26-22-12-14-24(15-13-22)28-23-8-2-1-3-9-23/h1-15,18,25-27H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRUOMRRDCMEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


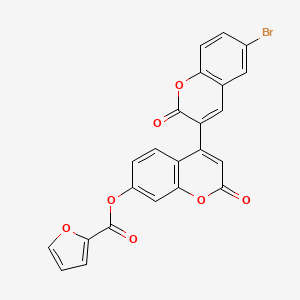
![N~4~-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2612166.png)
![1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one](/img/structure/B2612167.png)
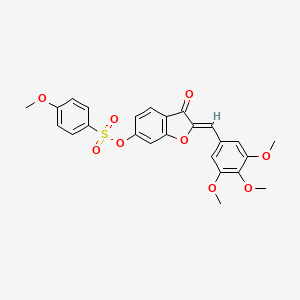
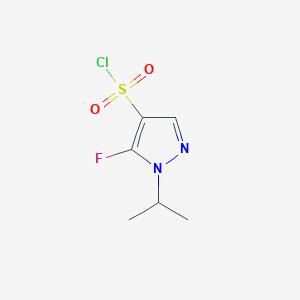
![5-[2-(Methylsulfonyl)ethyl]imidazolidine-2,4-dione](/img/structure/B2612173.png)
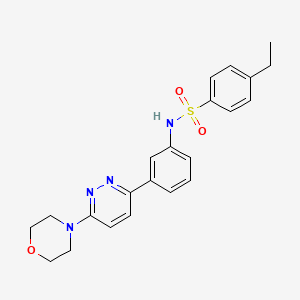

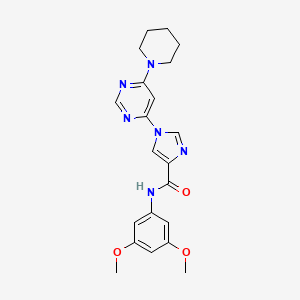
![7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612179.png)
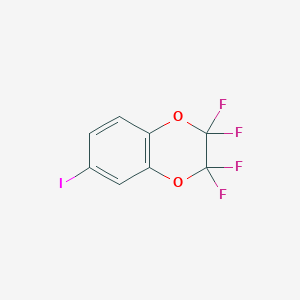
![N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide](/img/structure/B2612182.png)
![N-cyclopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2612185.png)